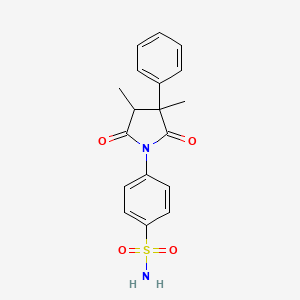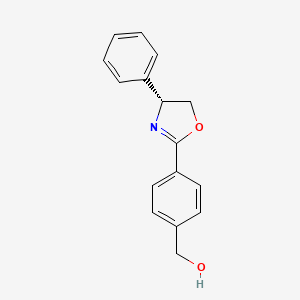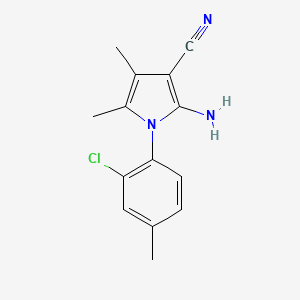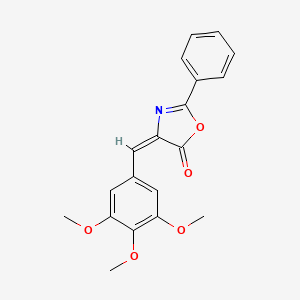
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is a synthetic organic compound characterized by the presence of chloroethyl groups and a nitrobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine typically involves the following steps:
Nitration of Benzofuran: The starting material, benzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Chlorination: The nitrated benzofuran is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chloro groups at the desired positions.
Amination: The chlorinated intermediate is reacted with ethylenediamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrobenzofuran derivatives on cellular processes. It may serve as a model compound for investigating the mechanisms of action of similar bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of chloroethyl groups suggests potential alkylating activity, which is a common mechanism in anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of nitrobenzofuran derivatives.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alkylation and cross-linking. This can disrupt normal cellular functions and induce cytotoxic effects, which is a basis for its potential use in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Similar in structure but lacks the nitrobenzofuran moiety.
N,N-Bis(2-chloroethyl)-2-nitroaniline: Contains a nitro group but differs in the aromatic system.
N,N-Bis(2-chloroethyl)-benzofuran: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is unique due to the combination of its nitrobenzofuran core and chloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H12Cl2N2O3 |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-5-7-15(8-6-14)11-9-3-1-2-4-10(9)19-12(11)16(17)18/h1-4H,5-8H2 |
Clave InChI |
AMBPHAAAYAQIJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)

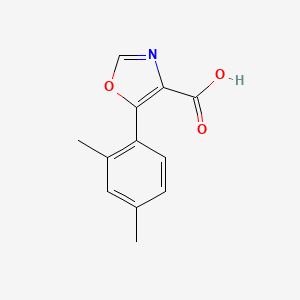
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)


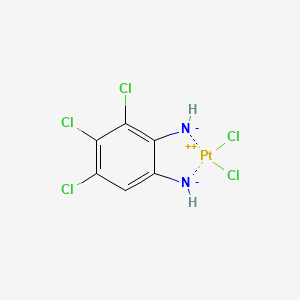

![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
